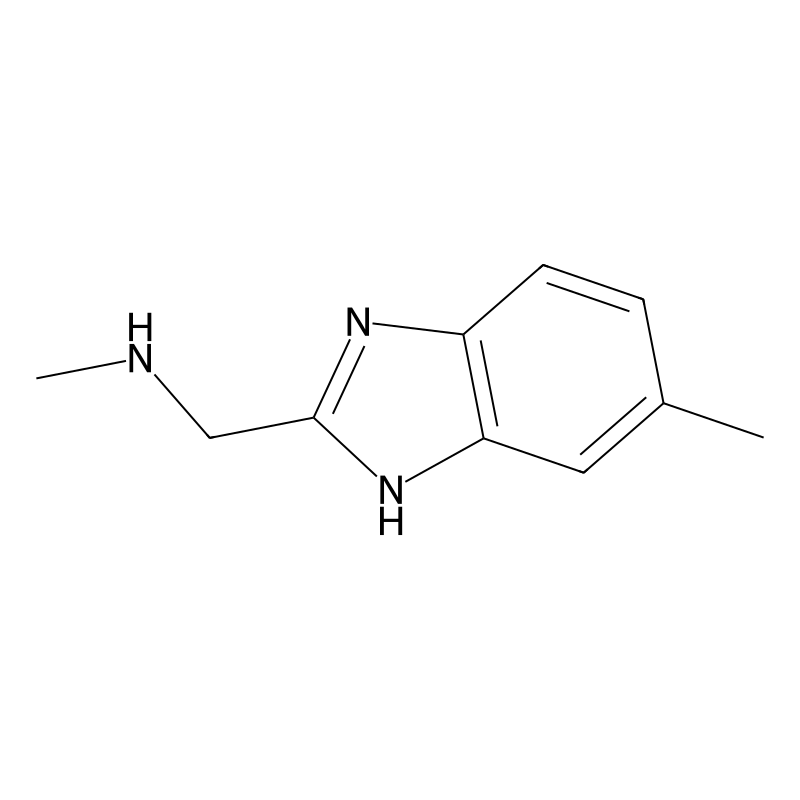

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: Searches of scientific databases like PubChem and the National Cancer Institute (NCI) do not yield any significant results related to the biological activity or research applications of this specific molecule.

- Literature Search: A search of scientific literature using keywords like "N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine", "applications", and "research" also produced no relevant results.

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is a chemical compound characterized by a benzimidazole ring structure, which consists of a fused benzene and imidazole ring. This compound is solid at room temperature and has the molecular formula with a molecular weight of approximately 175.23 g/mol. The presence of the N-methyl group enhances its solubility and reactivity, making it an interesting candidate for various chemical applications, particularly in medicinal chemistry .

- Condensation Reactions: It readily forms Schiff bases when reacted with aldehydes and ketones, which are important intermediates in organic synthesis.

- Coordination Chemistry: The compound can coordinate with transition metals, forming metal complexes. For instance, reactions with iron(III) chloride and cobalt(II) chloride under microwave irradiation lead to the formation of stable radicals and dimeric clusters, respectively. These reactions highlight the compound's versatility in generating diverse structures .

Research indicates that N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine may possess significant biological activity. Notably, it has been shown to inhibit the binding of the p34 protein to the NEDD4-1 protein, suggesting potential applications as an anti-cancer agent. This interaction could disrupt pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics .

The synthesis of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine can be achieved through several methods:

- Direct Methylation: The compound can be synthesized by reacting 6-methyl-1H-benzimidazole with formaldehyde and subsequent methylation using methyl iodide or dimethyl sulfate.

- Condensation Reactions: It can also be produced via condensation between 6-methylbenzimidazole and methylamine or its derivatives.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when forming metal complexes or conducting multi-step syntheses .

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it is being explored as a potential anti-cancer agent.

- Coordination Chemistry: Its ability to form metal complexes makes it useful in catalysis and materials science.

- Organic Synthesis: As a versatile building block, it can be employed in synthesizing more complex organic molecules .

Studies on the interactions of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine with proteins have shown promising results regarding its potential as a therapeutic agent. Specifically, its ability to inhibit protein-protein interactions involved in oncogenic pathways suggests that it could serve as a lead compound for drug development targeting cancer .

Several compounds share structural similarities with N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylbenzimidazole | Benzimidazole core with a methyl group | Exhibits different reactivity due to lack of amine |

| 6-Methylbenzimidazole | Benzimidazole core with methyl substitution | Focused on different biological activities |

| N-Methyl-N-(methylbenzimidazolyl)methanamine | Similar amine structure but different substituents | Potentially distinct pharmacological properties |

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine stands out due to its specific interactions with proteins involved in cancer pathways and its unique reactivity profile compared to these similar compounds .